4-(2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-[2-[[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2S/c1-14-3-2-4-16(11-14)26-20-18(12-25-26)19(23-13-24-20)22-10-9-15-5-7-17(8-6-15)29(21,27)28/h2-8,11-13H,9-10H2,1H3,(H2,21,27,28)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPLKRBRPNIYFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 3-methylphenylhydrazine with a suitable pyrimidine precursor under specific conditions.
Introduction of the aminoethyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with an appropriate ethylamine derivative.
Sulfonamide formation: The final step involves the reaction of the aminoethyl intermediate with benzenesulfonyl chloride under basic conditions to form the desired sulfonamide compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-(2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine have shown promise in preclinical models for various cancers, including breast and lung cancer .
Anti-inflammatory Activity
Another significant application is in the realm of anti-inflammatory drugs . Compounds similar to 4-(2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide have demonstrated efficacy in reducing inflammation by inhibiting specific enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. This property could be beneficial for treating conditions like arthritis and other chronic inflammatory diseases .
Biochemical Probes
Due to its structural characteristics, this compound can serve as a biochemical probe in research settings. It can be utilized to study enzyme activity and protein interactions within cellular pathways, providing insights into disease mechanisms and potential therapeutic targets .
Material Science
In material science, the compound's sulfonamide group allows it to act as a building block for the synthesis of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity. These materials can find applications in electronics and nanotechnology .
Case Study 1: Anticancer Activity
A study investigated the effects of pyrazolo[3,4-d]pyrimidine derivatives on various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells by inducing apoptosis through CDK inhibition .
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory diseases, researchers synthesized several derivatives of this compound and tested their ability to inhibit COX enzymes. The most potent derivatives showed IC50 values in the low micromolar range, indicating strong anti-inflammatory potential .
Mechanism of Action
The mechanism of action of 4-(2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The pyrazolo[3,4-d]pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity towards these targets. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Key Structural Features
The target compound distinguishes itself through:
- Sulfonamide group : Enhances solubility and binding affinity to enzymes like carbonic anhydrase.
- 3-Methylphenyl substitution : May improve metabolic stability compared to halide-substituted analogs.
- Ethyl linker : Balances flexibility and rigidity for optimal receptor interaction.
Comparative Data Table
Carbonic Anhydrase Inhibition
Anticancer Potential
- Pyrazolo[3,4-d]pyrimidines in demonstrate anticancer activity via kinase inhibition . The target’s 3-methylphenyl group could enhance selectivity for tumor-specific kinases.
- Fluorinated Analogs (–7) : Fluorine atoms improve metabolic stability and bioavailability but may increase toxicity risks .
Physicochemical Properties
Biological Activity
The compound 4-(2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which have garnered significant attention for their biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound is represented as follows:
This structure includes a pyrazolo[3,4-d]pyrimidine core attached to a sulfonamide group, which is known for enhancing biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidine derivatives are known to inhibit serine-threonine kinases such as p70S6K and Akt, which play crucial roles in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Anti-inflammatory Properties : The sulfonamide moiety contributes to anti-inflammatory effects by modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
- Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antitumor Activity
In a study by Xia et al., derivatives similar to the target compound were screened for antitumor activity against A549 cell lines. The results indicated significant cell apoptosis and growth inhibition at an IC50 value of approximately 49.85 µM, suggesting that compounds within this class can effectively target lung cancer cells .
Case Study 2: Inhibition of Proliferation
Zheng et al. investigated the effect of pyrazolo[3,4-d]pyrimidine derivatives on NCI-H460 cells and reported an IC50 value of 7.01 µM, demonstrating potent antiproliferative effects. The mechanism was linked to the disruption of cell cycle progression and induction of apoptosis .
Q & A
Basic: What synthetic strategies are commonly employed for pyrazolo[3,4-d]pyrimidine derivatives like this compound?
Answer:
The synthesis typically involves multi-step reactions focusing on:
- Core scaffold formation : Cyclization of precursors (e.g., aminopyrazoles with carbonyl compounds) under reflux conditions.
- Functionalization : Introduction of substituents via nucleophilic substitution or coupling reactions. For example, the aminoethyl-benzene sulfonamide moiety is attached using alkyl halides or coupling reagents in solvents like dry acetonitrile or dichloromethane .
- Characterization : IR and ¹H NMR are critical for verifying intermediates (e.g., NH stretches at ~3300 cm⁻¹ in IR; aromatic protons at δ 6.5–8.5 ppm in ¹H NMR) .
Basic: How are intermediates and final products characterized during synthesis?
Answer:
- Spectroscopic Techniques :
- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% purity is standard for bioactive studies) .
Basic: What biological activities are associated with pyrazolo[3,4-d]pyrimidine-sulfonamide hybrids?
Answer:
This scaffold is investigated for:
- Anticancer Activity : Inhibition of kinases (e.g., Bcr-Abl, EGFR) via sulfonamide-mediated hydrogen bonding .
- Antimicrobial Effects : Structural analogs show anti-mycobacterial activity (MIC <10 µg/mL) .
- Anti-inflammatory Potential : Urea/thiourea derivatives reduce COX-2 expression in vitro .
Advanced: How can coupling reaction efficiency be optimized for the aminoethyl linker?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of the amino group .
- Catalysis : Use of DBU or DIPEA improves yields by deprotonating intermediates.
- Temperature Control : Reactions at 60–80°C balance kinetics and side-product formation .
- Workup : Precipitation and recrystallization (e.g., from acetonitrile) ensure high purity .
Advanced: How should contradictory bioactivity data between in vitro and in vivo studies be addressed?
Answer:
- Pharmacokinetic Profiling : Assess solubility (e.g., logP >3 may limit bioavailability) and metabolic stability via liver microsome assays.
- Formulation Adjustments : Use PEGylation or liposomal encapsulation to improve solubility .
- Target Validation : Confirm on-target effects using CRISPR/Cas9 knockouts or siRNA silencing .
Advanced: What computational methods aid in designing derivatives with improved target affinity?
Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and optimize reaction conditions .
- Molecular Docking : AutoDock or Schrödinger Suite models sulfonamide interactions with kinase ATP-binding pockets .
- SAR Analysis : Machine learning (e.g., Random Forest) identifies critical substituents (e.g., 3-methylphenyl enhances hydrophobic interactions) .
Advanced: How are structure-activity relationship (SAR) studies conducted for this scaffold?
Answer:
-
Variation of Substituents :
Position Modification Observed Effect Pyrimidine C4 Aminoethyl linker Enhances solubility and target binding Benzene ring Electron-withdrawing groups (e.g., Cl, F) Increases kinase inhibition -
Biological Assays : IC₅₀ values from kinase inhibition assays (e.g., ADP-Glo™) guide prioritization .
Advanced: What strategies mitigate solubility challenges in in vivo studies?
Answer:
- Co-solvent Systems : Use DMSO:PBS (≤10%) or cyclodextrin inclusion complexes.
- Prodrug Design : Introduce phosphate or acetate esters for hydrolytic activation in vivo .
- Particle Size Reduction : Nanomilling (particle size <200 nm) improves dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
